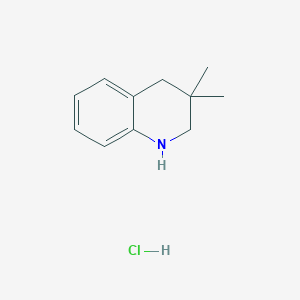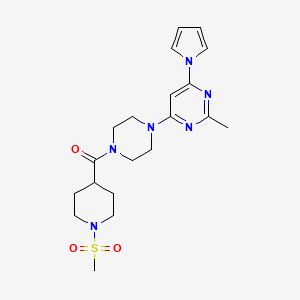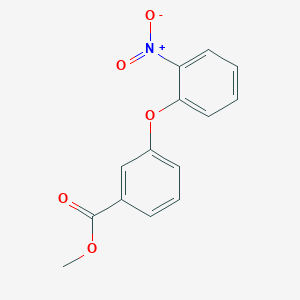![molecular formula C22H28N6OS B2544781 2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide CAS No. 2034461-51-1](/img/structure/B2544781.png)
2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide is a complex organic compound featuring aromatic rings and nitrogen-rich heterocycles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide involves multiple steps:
Formation of the Isopropylthio group: A thiolation reaction with isopropyl halide and a suitable phenyl derivative.
Triazolo[4,3-a]pyrazine Formation: Sequential cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Acetylation Reaction: Introduction of the acetamide group through acylation with acetic anhydride or acetyl chloride.
Industrial Production Methods: In an industrial setting, the production would involve optimized batch or flow processes to ensure scalability, consistency, and purity. This can include the use of advanced catalysis techniques, automation for precision, and rigorous purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The aromatic rings and sulfur groups may be susceptible to oxidation under harsh conditions or with strong oxidizers like potassium permanganate or hydrogen peroxide.
Reduction: The compound may undergo reduction reactions, particularly at the nitrogen-containing heterocyclic rings, using reagents like lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution can occur at the phenyl ring, especially with halogens or nitro groups as leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like amines or alkoxides, often in polar aprotic solvents like DMSO or DMF.
Major Products: These reactions can produce various oxidized forms, reduced derivatives, and substituted analogs of the compound, each with potential unique applications.
科学的研究の応用
2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide has found use in:
Chemistry: Studying reaction mechanisms, developing synthetic methods.
Biology: Probing biological pathways and interactions, especially those involving nitrogen-rich heterocycles.
Industry: As an intermediate in the synthesis of more complex chemical entities.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The molecular targets include enzymes, receptors, or other proteins where the nitrogen-rich triazolo[4,3-a]pyrazine ring can form crucial binding interactions. The pathways involved often relate to signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
When compared to other similar compounds like:
2-Phenylacetamide derivatives: Our compound's unique isopropylthio and triazolopyrazine rings confer specific binding and activity profiles.
Piperidine-based acetamides: The additional complexity of the triazolo[4,3-a]pyrazine ring offers more versatile interactions and greater biological activity.
This compound stands out due to its multifaceted structural features and the diverse array of functional possibilities it brings to the table.
That's a taste of the rich world of 2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide. Intrigued by anything specific?
特性
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6OS/c1-15(2)30-19-6-4-17(5-7-19)14-20(29)24-18-8-11-27(12-9-18)21-22-26-25-16(3)28(22)13-10-23-21/h4-7,10,13,15,18H,8-9,11-12,14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLDMOZTJBPWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(furan-2-yl)methyl]-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea](/img/structure/B2544698.png)

![N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2544701.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2544704.png)

![1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2544708.png)





![2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2544717.png)


